molecular formula C5H10O B8366392 (s)-2-Ethyl-2-methyloxirane

(s)-2-Ethyl-2-methyloxirane

Cat. No.: B8366392
M. Wt: 86.13 g/mol
InChI Key: QZXUQPKFNQQQAJ-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(s)-2-Ethyl-2-methyloxirane is a useful research compound. Its molecular formula is C5H10O and its molecular weight is 86.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

(2S)-2-ethyl-2-methyloxirane

InChI

InChI=1S/C5H10O/c1-3-5(2)4-6-5/h3-4H2,1-2H3/t5-/m0/s1

InChI Key

QZXUQPKFNQQQAJ-YFKPBYRVSA-N

Isomeric SMILES

CC[C@]1(CO1)C

Canonical SMILES

CCC1(CO1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

500 mg (5.8 mmol) of racemic 2-ethyl-2-methyloxirane was dissolved in 100 mL Tris-SO4 buffer (200 mM, pH 7.5), followed by addition of purified enzyme (15 mg of halohydrin dehalogenase HheC in 450 μL buffer) and 189 mg (2.9 mmol) NaN3. The reaction mixture was stirred at room temperature (24° C.) and monitored by gas chromatography (GC). The reaction was stopped after 1 h and extracted three times by adding 50 mL ethylacetate. The combined organic phases were dried over Na2SO4 and evaporated. The crude product was chromatographed on a silica gel 60 H using pentane/CH2Cl2 (4:6) as eluent. This yielded pure (S)-2-ethyl-2-methyloxirane (205 mg, 41% yield, e.e.>99%) and (R)-azido-2-methylbutan-2-ol (320 mg, 43% yield, e.e.>99%). Optical purities were determined by GC using a Chiraldex G-TA column (30 m×0.25 mm×0.25 μm). The NMR data were identical with those of synthesized racemic reference compounds.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
Tris SO4
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
halohydrin
Quantity
15 mg
Type
reactant
Reaction Step Two
Name
Quantity
189 mg
Type
reactant
Reaction Step Two

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